Cas no 831222-99-2 (7-methoxy-1-methyl-1H-indazole-5-carbaldehyde)

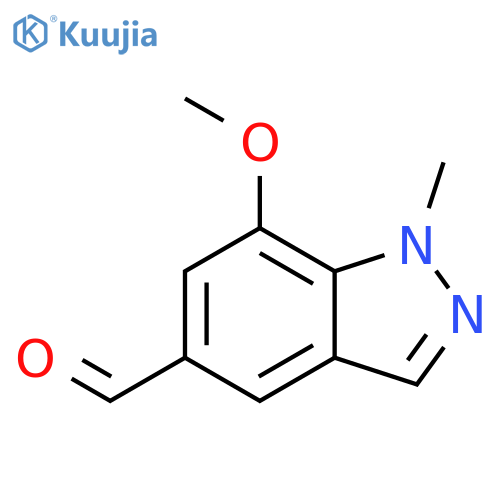

831222-99-2 structure

商品名:7-methoxy-1-methyl-1H-indazole-5-carbaldehyde

CAS番号:831222-99-2

MF:C10H10N2O2

メガワット:190.198602199554

MDL:MFCD22062539

CID:677548

PubChem ID:11593573

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1H-Indazole-5-carboxaldehyde, 7-methoxy-1-methyl-

- 7-methoxy-1-methylindazole-5-carbaldehyde

- 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

- CS-0455942

- 831222-99-2

- DTXSID20469110

- SB38917

- AT21665

- 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde

-

- MDL: MFCD22062539

- インチ: InChI=1S/C10H10N2O2/c1-12-10-8(5-11-12)3-7(6-13)4-9(10)14-2/h3-6H,1-2H3

- InChIKey: IPRXIEAWLAXINA-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(C=O)=CC2=C1N(C)N=C2

計算された属性

- せいみつぶんしりょう: 190.074227566g/mol

- どういたいしつりょう: 190.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 44.1Ų

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1293492-100mg |

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 95% | 100mg |

$660 | 2023-05-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-10G |

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 95% | 10g |

¥ 19,206.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1293492-5g |

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 95% | 5g |

$7910 | 2023-05-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0555-100mg |

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 96% | 100mg |

4655.75CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0555-5g |

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 96% | 5g |

¥60158.31 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-100mg |

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 95% | 100mg |

¥1051.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-250mg |

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 95% | 250mg |

¥1678.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-1.0g |

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 95% | 1.0g |

¥3838.0000 | 2024-08-02 | |

| Chemenu | CM149967-500mg |

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 95% | 500mg |

$*** | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-250MG |

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |

831222-99-2 | 95% | 250MG |

¥ 1,537.00 | 2023-04-13 |

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde 関連文献

-

1. Water

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

831222-99-2 (7-methoxy-1-methyl-1H-indazole-5-carbaldehyde) 関連製品

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:831222-99-2)7-methoxy-1-methyl-1H-indazole-5-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):539.0